Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
Brand Name: Vulcanchem
CAS No.: 197579-06-9
VCID: VC21309366
InChI: InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1
SMILES: CCCCC=CC1CC1C=O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)

CAS No.: 197579-06-9

Cat. No.: VC21309366

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) - 197579-06-9

Specification

CAS No. 197579-06-9
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,2S)-2-[(E)-hex-1-enyl]cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1
Standard InChI Key RBMROWIDLAREAW-GMCFVEKCSA-N
Isomeric SMILES CCCC/C=C/[C@@H]1C[C@@H]1C=O
SMILES CCCCC=CC1CC1C=O
Canonical SMILES CCCCC=CC1CC1C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator